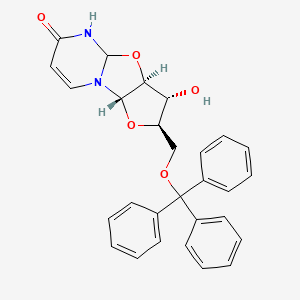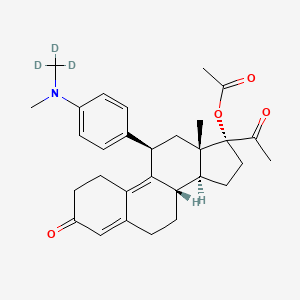
UlipristalAcetate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ulipristal Acetate-d3 is a deuterated form of Ulipristal Acetate, a selective progesterone receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Ulipristal Acetate. The deuterium atoms in Ulipristal Acetate-d3 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ulipristal Acetate-d3 involves multiple steps, starting from the precursor compounds. The key steps include:
Hydrolysis and Transformation: The precursor compound undergoes hydrolysis and transformation into an intermediate compound.
Addition Reaction: The intermediate is then subjected to an addition reaction with methyllithium or methyl Grignard reagent.
Purification: The final product is purified using a hot solvent mixture of ethanol and isopropanol
Industrial Production Methods: Industrial production of Ulipristal Acetate-d3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, acidity, and reaction time, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Ulipristal Acetate-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Ulipristal Acetate-d3 is widely used in scientific research, including:
Pharmacokinetic Studies: Used to trace the absorption, distribution, metabolism, and excretion of Ulipristal Acetate in biological systems.
Pharmacodynamic Studies: Used to study the effects of Ulipristal Acetate on various biological targets.
Endometriosis Research: Investigated for its effects on reactive oxygen species and proinflammatory cytokine release in endometriotic cells.
Fibroid Treatment: Studied for its antifibroid effects, especially in combination with other compounds like 1,25 Dihydroxyvitamin D3.
Mecanismo De Acción
Ulipristal Acetate-d3 exerts its effects by modulating the progesterone receptor. It acts as both an antagonist and partial agonist at the progesterone receptor, inhibiting ovulation and altering the endometrium to prevent embryo implantation. The exact mechanism is still under investigation, but it is believed to involve the inhibition of follicular rupture and modulation of endometrial thickness .
Comparación Con Compuestos Similares
Mifepristone: Another selective progesterone receptor modulator with higher glucocorticoid activity.
Levonorgestrel: A traditional emergency contraceptive with a different mechanism of action.
Asoprisnil: A selective progesterone receptor modulator used for the treatment of uterine fibroids.
Uniqueness: Ulipristal Acetate-d3 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its pharmacological properties. This makes it a valuable tool in scientific research for studying the behavior of Ulipristal Acetate in biological systems .
Propiedades
Fórmula molecular |
C30H37NO4 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25-,26+,27-,29-,30-/m0/s1/i4D3 |
Clave InChI |
OOLLAFOLCSJHRE-XCTYXJHZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@@]3(C(=O)C)OC(=O)C)[C@H]4C2=C5CCC(=O)C=C5CC4)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B13826477.png)
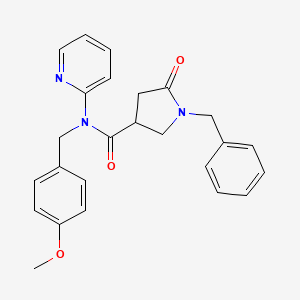
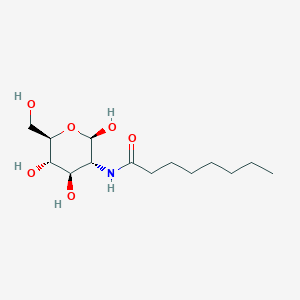
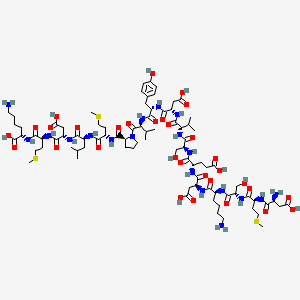
![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
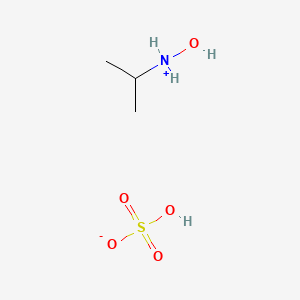
![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)

![4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)](/img/structure/B13826534.png)

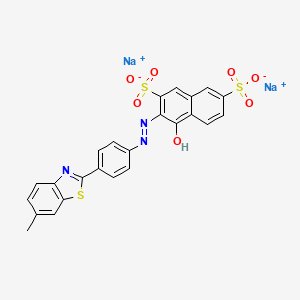
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
